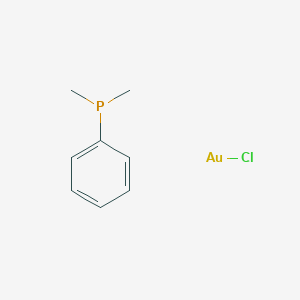

(Dimethylphenylphosphine)gold chloride

Description

Properties

IUPAC Name |

chlorogold;dimethyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNOUWMLMVXRDI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C1=CC=CC=C1.Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11AuClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578175 | |

| Record name | Chlorogold--dimethyl(phenyl)phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28978-09-8 | |

| Record name | Chlorogold--dimethyl(phenyl)phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(dimethylphenylphosphine)gold | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Dimethylphenylphosphine Gold Chloride

Established Synthetic Pathways to (Dimethylphenylphosphine)gold chloride

The synthesis of this compound, like other linear gold(I) phosphine (B1218219) complexes, typically involves the reaction of a gold(I) or gold(III) precursor with the desired phosphine ligand, in this case, dimethylphenylphosphine (B1211355). wikipedia.org Two primary, well-established methods are commonly employed.

The first method involves the displacement of a labile ligand from a stable gold(I) precursor. A common and effective precursor is (dimethyl sulfide)gold(I) chloride, [(Me₂S)AuCl]. The more strongly coordinating dimethylphenylphosphine ligand readily displaces the dimethyl sulfide (B99878) ligand to yield the desired product. wikipedia.org

A second general pathway is the reduction of a gold(III) salt, most commonly chloroauric acid (HAuCl₄), in the presence of the phosphine ligand. The phosphine acts as both a reducing agent and a stabilizing ligand. In this reaction, two equivalents of the phosphine are typically used, with one being oxidized (e.g., to phosphine oxide) while the other coordinates to the resulting gold(I) center. wikipedia.org

| Method | Gold Precursor | Reagent | General Reaction | Reference |

|---|---|---|---|---|

| Ligand Substitution | (Dimethyl Sulfide)gold(I) chloride | Dimethylphenylphosphine | (Me₂S)AuCl + PMe₂Ph → (PMe₂Ph)AuCl + Me₂S | wikipedia.org |

| Reductive Ligation | Chloroauric acid (HAuCl₄) | Dimethylphenylphosphine (2 equiv.) | HAuCl₄ + 2 PMe₂Ph + H₂O → (PMe₂Ph)AuCl + P(O)Me₂Ph + 3 HCl | wikipedia.org |

Exploration of Modified Synthetic Routes to Gold(I) Complexes Utilizing Dimethylphenylphosphine

Research into the synthesis of gold(I) phosphine complexes continues to explore modifications to improve yield, purity, and efficiency. One approach involves using alternative gold(I) precursors. For instance, complexes with other labile ligands, such as tetrahydrothiophene (B86538) (tht), can be used in place of dimethyl sulfide. The reaction of [AuCl(tht)] with a phosphine ligand provides a clean and high-yielding route to the corresponding phosphine gold(I) chloride complex. researchgate.net

Another modification involves the reaction conditions. The synthesis of phosphanegold(I) dithiocarbamate (B8719985) complexes has been achieved by reacting [AuCl(PR₃)] complexes with thioamides in a methanol/water solution in the presence of a base like KOH. researchgate.net This suggests that the synthesis of this compound could potentially be optimized through careful selection of solvents and the use of additives to facilitate the reaction and purification. For some phosphine gold chloride complexes, purification by silica (B1680970) gel chromatography has been shown to be effective, offering an alternative to traditional recrystallization. researchgate.netacs.org

Ligand Exchange and Substitution Reactions Involving this compound

This compound is a versatile substrate for a wide range of ligand substitution reactions, owing to the reactivity of both the chloride and the phosphine ligands.

The chloride ligand in (PMe₂Ph)AuCl can be readily exchanged for other halides (Br⁻, I⁻, F⁻) or pseudohalides (CN⁻, SCN⁻, N₃⁻). This is typically achieved through metathesis reactions with alkali metal salts (e.g., KBr, NaI) or by using silyl (B83357) reagents. For example, a series of gold(I) phosphine complexes with the general formula [AuX{P(C₆H₄-4-OMe)₃}] (where X = Cl, Br, I) were synthesized, demonstrating the straightforward nature of this halide exchange. rsc.org The synthesis of gold(I) fluorido–phosphine complexes has been accomplished via their iodido precursors, highlighting the sequential nature of these substitutions. acs.org These reactions allow for the fine-tuning of the electronic and steric properties of the gold center.

A particularly significant class of substitution reactions involves the replacement of the chloride ligand with sulfur-based nucleophiles, especially thiolates (RS⁻). These reactions are fundamental to the formation of gold-thiolate compounds, which have applications ranging from materials science to medicine. The reaction of a phosphine gold(I) chloride with a thiol (RSH) in the presence of a weak base, or directly with a thiolate salt, yields the corresponding phosphine gold(I) thiolate complex, R₃PAuSR'. researchgate.netnih.gov Studies have shown that triethylphosphine (B1216732) gold(I) chloride undergoes these ligand exchange reactions with thiol-containing amino acids, such as L-cysteine, to form new gold-thiolate bonds with high efficiency. researchgate.netnih.gov This reactivity is a cornerstone of the chemistry of phosphine gold(I) complexes, as the gold-sulfur bond is a recurring motif in many biologically active gold compounds and self-assembled monolayers on gold surfaces. nih.gov

| Starting Complex | Reagent | Product Type | General Reaction | Reference |

|---|---|---|---|---|

| (PMe₂Ph)AuCl | KBr or NaI | Other Halide Complex | (PMe₂Ph)AuCl + MX → (PMe₂Ph)AuX + MCl (X=Br, I) | rsc.org |

| (PMe₂Ph)AuCl | RSH / Base | Thiolate Complex | (PMe₂Ph)AuCl + RSH + Base → (PMe₂Ph)AuSR + [HBase]Cl | researchgate.netnih.gov |

| (PMe₂Ph)AuCl | AgSbF₆ | Cationic Complex | (PMe₂Ph)AuCl + AgSbF₆ → [(PMe₂Ph)Au]⁺[SbF₆]⁻ + AgCl | wikipedia.org |

While the Au-Cl bond is the more common site of substitution, the gold-phosphorus bond is also known to be labile under certain conditions. nih.gov The strength of the Au-P bond allows phosphine ligands to be exchanged, which is a critical step in some catalytic cycles and in the synthesis of mixed-ligand systems. The relative ease of this exchange depends on the steric and electronic properties of both the incumbent and incoming phosphine ligands. core.ac.uk For instance, a more sterically bulky or more strongly electron-donating phosphine can displace a smaller or less donating one. This dynamic behavior is crucial for understanding the stability and reactivity of gold-phosphine complexes in solution. nih.gov While often undesired, understanding these exchange dynamics is key to controlling the speciation and reactivity of gold catalysts. mdpi.com

Derivatization of this compound to Form Novel Organometallic Compounds

This compound is an excellent precursor for the synthesis of true organometallic compounds, which are defined by the presence of at least one direct metal-carbon bond. researchgate.netmt.com A primary method for achieving this is through transmetalation reactions with organometallic reagents such as organolithium (RLi) or Grignard reagents (RMgX).

A well-documented example in the analogous triphenylphosphine (B44618) system is the reaction of (Ph₃P)AuCl with methyllithium (B1224462) or a methyl Grignard reagent to form the organometallic complex (Ph₃P)AuMe. wikipedia.org This reaction creates a stable gold-carbon sigma bond, fundamentally changing the character of the complex. This methodology is general and can be applied to this compound to access a range of (PMe₂Ph)AuR compounds, where R is an alkyl or aryl group. These resulting organogold compounds can serve as starting materials for more complex structures or as catalysts in their own right. archive.org

Synthesis of Gold Acetylide Complexes from this compound

Gold(I) acetylide complexes are a significant class of organogold compounds, known for their applications in catalysis, materials science, and photophysics. A primary synthetic route to these complexes involves the reaction of a stable gold(I) phosphine chloride precursor, such as this compound, with a terminal alkyne.

The general synthesis is typically carried out under basic conditions. The base, often a mild one like potassium hydroxide (B78521) or an amine, deprotonates the terminal alkyne to generate the corresponding acetylide anion in situ. This nucleophilic acetylide then displaces the chloride ligand from the gold center to form the desired (Dimethylphenylphosphine)gold(I) acetylide complex. The reaction is generally performed in a solvent mixture, such as dichloromethane (B109758) and methanol, at room temperature. researchgate.netd-nb.info

An alternative approach involves the prior formation of a metal acetylide, for example, a lithium or copper(I) acetylide. This pre-formed acetylide is then reacted with this compound in a transmetalation reaction to yield the final product. This method can be advantageous when the alkyne is sensitive to basic conditions or when a cleaner reaction is desired.

The resulting (Dimethylphenylphosphine)gold(I) acetylide complexes are typically air-stable, crystalline solids. Their properties, such as luminescence and reactivity, can be tuned by modifying the substituent on the acetylide ligand.

Table 1: Representative Synthesis of (Dimethylphenylphosphine)gold(I) Acetylides

| Acetylide Ligand (R-C≡C-) | Base/Reagent | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| Phenylacetylide | KOH | CH₂Cl₂/MeOH | 25 °C, 4h | (PMe₂Ph)Au(C≡CPh) |

| 4-Ethynyltoluene | NaOEt | EtOH/THF | 25 °C, 6h | (PMe₂Ph)Au(C≡C-C₆H₄-Me) |

Preparation of Mixed-Metal Complexes Incorporating the Dimethylphenylphosphine Ligand

This compound is a valuable building block for the construction of heterometallic or mixed-metal complexes, where gold is incorporated alongside other transition metals. These complexes are of interest for their potential cooperative catalytic activity and unique electronic and spectroscopic properties. The synthesis of these clusters often relies on the use of bridging ligands, particularly phosphines, to link the different metal centers.

One common strategy involves the use of bifunctional phosphine ligands, such as bis(diphenylphosphino)methane (B1329430) (dppm), which can bridge two different metal atoms. For instance, a heterobimetallic Ru-Au complex can be synthesized by reacting a pre-formed ruthenium dimer, such as [Ru(p-cymene)Cl(µ-Cl)]₂, with a gold-diphosphine complex like [AuCl(µ-dppm)]₂. nih.gov In this reaction, the diphosphine ligand serves as a robust linker between the ruthenium and gold centers. The resulting complex, [RuCl₂(p-cymene)(µ-dppm)AuCl], features both metal fragments held in close proximity. nih.gov

Another approach involves the reaction of a metal complex already bearing a phosphine ligand with a gold precursor. For example, a metal carbonyl complex can be functionalized with a phosphine ligand, which can then coordinate to a (PMe₂Ph)Au⁺ fragment, typically generated from this compound by abstracting the chloride with a silver salt.

Furthermore, direct reaction of this compound with pre-formed anionic metal carbonyl clusters can lead to the formation of mixed-metal clusters. The gold-phosphine moiety can add to the metal framework, displacing other ligands or adding across metal-metal bonds. These reactions highlight the utility of gold(I) phosphine halides in constructing complex, multimetallic architectures. researchgate.netdocumentsdelivered.com

Table 2: Examples of Mixed-Metal Complex Synthesis from Gold Phosphine Precursors

| Metal Precursor 1 | Gold Precursor / Reagent | Bridging Ligand | Product Complex |

|---|---|---|---|

| [Ru(p-cymene)Cl(µ-Cl)]₂ | [AuCl(µ-dppm)]₂ | dppm | [RuCl₂(p-cymene)(µ-dppm)AuCl] nih.gov |

| [Ru(p-cymene)Cl₂(η¹-dppm)] | [Au(S-thiazoline)]n | dppm | [RuCl₂(p-cymene)(µ-dppm)Au(S-thiazoline)] nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Crystallographic Analysis of (Dimethylphenylphosphine)gold chloride and its Derivatives

Crystallographic studies provide the most definitive insights into the three-dimensional arrangement of atoms in the solid state. For gold(I) phosphine (B1218219) complexes, these analyses have unveiled a variety of structural motifs, from simple mononuclear species to complex aggregated structures.

X-ray Diffraction Studies of Mononuclear Gold(I) Phosphine Chloride Structures

Mononuclear gold(I) phosphine halide complexes, with the general formula R₃PAuX, typically exhibit a nearly linear two-coordinate geometry at the gold center. nih.gov The Au-P and Au-Cl bond lengths are key parameters derived from these studies. For instance, in the closely related chloro{tris(2,4,6-trimethoxyphenyl)phosphine}gold(I) complex, the Au-P and Au-Cl bond lengths were determined to be 2.255 Å and 2.294 Å, respectively. nih.gov Similarly, in [AuCl(C₁₆H₁₃PS)], the Au-P and Au-Cl bond lengths are 2.226 (2) Å and 2.287 (2) Å, with a P-Au-Cl bond angle of 179.42 (9)°, confirming the linear arrangement. nih.gov

These mononuclear units serve as the fundamental building blocks for more complex aggregated structures and their structural parameters are influenced by the steric and electronic properties of the phosphine ligand. The reaction of gold reagents like [AuCl(tht)] with phosphine ligands leads to these mononuclear complexes, which often display distorted linear geometries depending on the ligand's bulkiness. researchgate.net

Structural Characterization of Oligomeric and Polymeric Gold(I) Phosphine Aggregates

While mononuclear species are common, gold(I) phosphine halides can form oligomeric and polymeric structures through various interactions, most notably aurophilic bonding. nih.gov The aggregation of these complexes can lead to the formation of dimers, trimers, and even extended chains. For example, dinuclear gold(I) complexes bridged by diphosphine ligands can form 12-membered dimeric structures. hollins.edu The flexibility of these bridging ligands can allow for significant variations in the intramolecular Au···Au distances. tsu.edu

The self-assembly of gold(I) complexes can also be influenced by other intermolecular forces, such as hydrogen bonding, which can compete with or act in concert with aurophilic interactions to direct the final supramolecular architecture. nih.gov The study of these aggregates is crucial as their formation can significantly impact the photophysical properties of the material, such as luminescence. nih.gov

Analysis of Au–Au Aurophilic Interactions in Solid-State Structures

Aurophilic interactions are weak, attractive forces between gold(I) centers, with bond energies comparable to those of hydrogen bonds (approximately 7–12 kcal/mol). nih.gov These interactions, which are a consequence of relativistic effects, result in Au···Au distances shorter than the sum of their van der Waals radii (typically around 3.0 Å). nih.gov

Crystallographic analysis is the primary method for identifying and quantifying aurophilic interactions. For example, the molecular structure of the dimeric complex [Au₂{μ-(Ar*N(CH₂PPh₂)₂)₂}][(SbF₆)₂] revealed a strong intramolecular aurophilic interaction with a Au···Au distance of 2.9720(4) Å. hollins.edu In other dinuclear gold(I) complexes, these interactions can be switched on or off by external stimuli, leading to changes in luminescence, a phenomenon known as chromism. The presence and strength of aurophilic interactions are highly dependent on the nature of the ligands surrounding the gold centers. While common in two-coordinate complexes, they are rarer in three-coordinate gold(I) species.

Stereochemical Characterization of Related Dirhenium Complexes with Dimethylphenylphosphine (B1211355) Ligands

While not a gold complex, the stereochemistry of dirhenium complexes with phosphine ligands provides a useful comparative context for understanding coordination chemistry. When two diphosphine ligands coordinate to a dirhenium center, they can adopt different stereochemical arrangements, such as trans-trans, trans-cis, or cis-cis configurations. The specific isomer formed can have a significant impact on the spectroscopic properties of the complex. For instance, NMR spectra of cis-cis isomers of dirhenium diphosphine complexes show unusual downfield shifts for certain methylene (B1212753) protons.

The synthesis of specific stereoisomers can be challenging, and the outcome of a reaction is often dictated by the steric and electronic properties of the phosphine ligand. Reduction and oxidation reactions of dirhenium phosphine complexes can also lead to different structural isomers. For example, the two-electron reduction of a dirhenium(III) complex with trimethylphosphine (B1194731) ligands, while retaining the cis arrangement of the phosphines, resulted in a new triply bonded complex. nih.gov The study of these dirhenium systems highlights the intricate interplay between ligand structure and the resulting stereochemistry of the metal complex.

Spectroscopic Investigations for Molecular Structure and Dynamics

Spectroscopic techniques are vital for characterizing the structure and behavior of this compound and its derivatives, particularly in solution where crystallographic methods are not applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Gold(I) Phosphine Complexes (e.g., ¹H, ¹³C, ³¹P NMR)

Multinuclear NMR spectroscopy is a powerful tool for studying gold(I) phosphine complexes.

³¹P NMR: Phosphorus-31 NMR is particularly informative. The coordination of a phosphine ligand to a gold(I) center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. This shift confirms the formation of the gold-phosphine bond. For example, the ³¹P NMR signal of a phosphine ligand shifted downfield by 46.2 ppm upon coordination to gold(I). ³¹P NMR is also used to assess the purity of synthesized gold-phosphine clusters and to study ligand exchange reactions.

¹H NMR: Proton NMR provides information about the organic ligands attached to the phosphorus atom. The chemical shifts of the protons on the ligand can be affected by coordination to the gold center. For instance, a considerable downfield shift of methylene protons in a gold(I) complex compared to the free ligand can indicate interactions with the gold atom in solution. hollins.edu

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the phosphine ligand. Coordination to gold can induce shifts in the carbon resonances, particularly for the carbon atoms directly bonded to phosphorus. For example, in chloro(triethylphosphine)gold(I), the displacement of the chloride ligand by thiourea (B124793) results in an upfield shift of the thiourea >C=S resonance in the ¹³C NMR spectrum.

The following table summarizes typical NMR data for a related (Triphenylphosphine)gold(I) chloride complex.

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant | Solvent |

| ¹H | 7.28 - 7.74 | m | CDCl₃ |

| ¹³C | 127.54 | d, J = 68.0 Hz | CD₂Cl₂ |

| 130.08 | d, J = 12.4 Hz | CD₂Cl₂ | |

| 133.24 | d, J = 2.8 Hz | CD₂Cl₂ | |

| 134.66 | d, J = 13.6 Hz | CD₂Cl₂ | |

| ³¹P | 28.20 | s | CD₂Cl₂ |

This interactive table provides representative NMR data for a gold(I) phosphine complex. The exact chemical shifts for this compound may vary.

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in defining the bonding environment within this compound. These analyses probe the characteristic vibrational frequencies of the molecule's constituent bonds. The most significant vibrations are the gold-phosphorus (Au-P) and gold-chlorine (Au-Cl) stretching modes.

In related gold(I) phosphine chloride complexes, the Au-Cl stretching vibration (ν) is typically observed in the far-infrared region. For instance, a characteristic ν(Au-Cl) signal has been identified at 338 cm⁻¹ in a similar gold(I) chloro complex. researchgate.net The Au-P stretch also appears in this region. Raman spectroscopy is particularly useful for identifying such vibrations. A concentration-dependent Raman study on solutions of AlCl₃ in THF, for example, demonstrated the ability to distinguish between different complex species in solution, such as the appearance of a band for AlCl₄⁻ at 348 cm⁻¹ and another for the [AlCl₃(THF)₃] complex at 330 cm⁻¹. nih.gov A similar approach can be applied to study the integrity and interactions of this compound in solution.

Key expected vibrational modes for this compound are summarized in the table below, based on data from analogous compounds and general spectroscopic principles.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| ν(Au-Cl) Stretching | 330 - 350 | Far-IR, Raman |

| ν(Au-P) Stretching | 400 - 500 | Far-IR, Raman |

| P-C Stretching (Aromatic/Alkyl) | 1000 - 1100, 680 - 780 | IR, Raman |

| C-H Bending/Stretching (Aromatic) | 700 - 900, 3000 - 3100 | IR, Raman |

| C-H Bending/Stretching (Methyl) | 1375 - 1475, 2850 - 3000 | IR, Raman |

This table presents expected ranges based on characteristic frequencies for the functional groups and bonds present.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about a molecule's mass and its fragmentation pathways upon ionization. youtube.com For this compound (C₈H₁₁AuClP), the molecular weight is approximately 370.57 g/mol . scbt.comalfa-chemistry.com In an electron impact (EI-MS) experiment, the molecular ion peak [M]⁺• would be expected at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of the molecular ion is predictable based on the relative strengths of its chemical bonds. youtube.com The most likely fragmentation pathways involve the cleavage of the weakest bonds. Common fragmentation patterns observed in mass spectrometry include the loss of small, stable neutral molecules or radicals. libretexts.orglibretexts.org

For this compound, key fragmentation steps would include:

Loss of the chloro ligand: Cleavage of the Au-Cl bond to produce the [(PMe₂Ph)Au]⁺ fragment.

Cleavage of the Au-P bond: This can lead to either the [AuCl]⁻ fragment or the phosphine radical cation [PMe₂Ph]⁺•.

Fragmentation of the phosphine ligand: Loss of methyl or phenyl groups from the phosphine ligand.

The relative intensity of the fragment peaks is related to the stability of the resulting ions and the energy of the bonds being broken. youtube.com The analysis of these fragments helps confirm the compound's identity and provides insight into its chemical stability.

| Ion/Fragment | Predicted m/z | Description |

| [C₈H₁₁¹⁹⁷Au³⁵ClP]⁺• (Molecular Ion, M⁺•) | ~370.0 | Intact molecule ionized by loss of an electron. |

| [C₈H₁₁¹⁹⁷AuP]⁺ | ~335.0 | Loss of the chlorine atom (M - Cl). |

| [C₈H₁₀¹⁹⁷AuP]⁺• | ~334.0 | Loss of HCl. |

| [C₈H₁₁P]⁺• | ~138.1 | Dimethylphenylphosphine radical cation. |

| [C₇H₈P]⁺ | ~123.0 | Loss of a methyl group from the phosphine. |

| [C₆H₅]⁺ | ~77.0 | Phenyl cation. |

Predicted m/z values are approximate and based on the most abundant isotopes (¹H, ¹²C, ³¹P, ³⁵Cl, ¹⁹⁷Au). The molecular ion peak for chlorine-containing compounds will show an M+2 peak for the ³⁷Cl isotope with about one-third the intensity of the M peak. libretexts.org

Electronic Absorption (UV-Vis) Spectroscopy in Mechanistic Probes

Electronic absorption spectroscopy, or UV-Vis, is employed to study the electronic transitions within a molecule. For this compound, a d¹⁰ gold(I) complex, strong absorptions in the visible region of the spectrum are not anticipated, which is consistent with the compound's typically white or colorless appearance. However, electronic transitions can occur in the ultraviolet (UV) region. These transitions are generally attributed to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand (π → π*) transitions within the phenyl group of the phosphine ligand.

While the complex itself may not have prominent features, UV-Vis spectroscopy is a powerful tool for monitoring reactions. For instance, studies involving gold chloride precursors often track the reaction progress by observing the disappearance of the precursor's characteristic absorption band, which for gold(III) chloride is around 295-320 nm. mdpi.comresearchgate.net The formation of new species, such as gold nanoparticles, can be identified by the appearance of a new surface plasmon resonance band. researchgate.net In mechanistic studies of reactions involving this compound, UV-Vis can thus be used to monitor the consumption of reactants and the formation of products or intermediates, providing valuable kinetic data.

Computational and Theoretical Studies of Electronic Structure and Bonding

Theoretical and computational chemistry provides a powerful lens for examining the electronic structure, bonding, and reactivity of this compound at a level of detail unattainable by experimental methods alone.

Density Functional Theory (DFT) Calculations on Gold(I) Phosphine Complexes

Density Functional Theory (DFT) has become a standard computational method for studying gold complexes due to its favorable balance of accuracy and computational cost. researchgate.net For heavy elements like gold, it is crucial to include relativistic effects in the calculations, as they significantly influence the element's properties. Relativistic effects are responsible for the strong Au-P bonds seen in these complexes; calculations show a relativistic contraction of the Au-P bond by as much as 22 pm (picometers). nih.gov

DFT calculations on model systems like [PR₃AuCl] provide detailed information on:

Geometric Parameters: Optimized geometries yield precise bond lengths and angles that show good agreement with experimental values from X-ray crystallography. nih.gov

Electronic Structure: Analysis of molecular orbitals (MOs) reveals the nature of the bonding. The interaction is primarily described as a σ-donation from the phosphorus lone pair to an empty hybrid orbital on the gold(I) center. nih.gov

Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can quantify the covalent and ionic character of the Au-P and Au-Cl bonds. researchgate.net These studies confirm the significant covalent nature of the Au-P bond. researchgate.net

Analysis of Ligand Electronic and Steric Effects on Geometric and Electronic Properties

Steric Effects: The Tolman cone angle quantifies the steric bulk of a phosphine ligand. Dimethylphenylphosphine has a cone angle of 122°, which is intermediate between the smaller trimethylphosphine (PMe₃, 118°) and the larger triphenylphosphine (B44618) (PPh₃, 145°). libretexts.org This moderate steric profile influences the coordination environment around the gold center and can affect reaction rates and equilibria.

| Ligand (L) | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

| PMe₃ (Trimethylphosphine) | 118° | 2064.1 |

| PMe₂Ph (Dimethylphenylphosphine) | 122° | 2064.3 |

| PPh₃ (Triphenylphosphine) | 145° | 2068.9 |

Data sourced from established literature on phosphine ligand properties. libretexts.orgwikipedia.org

Prediction of Reactivity and Spectroscopic Parameters

A significant advantage of computational modeling is its predictive power. DFT and other methods can be used to forecast the reactivity and spectroscopic properties of this compound.

Reactivity Prediction: Theoretical models can calculate bond dissociation energies, providing a quantitative measure of bond strength. nih.gov For example, the Au-P dissociation energy can be computed to predict the lability of the phosphine ligand, a key step in many catalytic reactions. nih.gov Furthermore, reaction pathways can be mapped, and the energies of transition states can be calculated to predict reaction kinetics and mechanisms. vanderbilt.edu

Spectroscopic Parameter Prediction: Computational chemistry is widely used to predict spectroscopic data. Harmonic frequency calculations can generate theoretical vibrational (IR and Raman) spectra. mdpi.com While there may be systematic deviations from experimental values, these calculated spectra are invaluable for assigning experimentally observed bands to specific molecular motions. Similarly, electronic transitions can be calculated to help interpret UV-Vis spectra and assign the observed absorption bands to specific MO-to-MO transitions. researchgate.net

Reactivity, Catalysis, and Mechanistic Insights in Organometallic Chemistry

Catalytic Applications and Mechanistic Pathways

Role of (Dimethylphenylphosphine)gold chloride as a Precatalyst in Homogeneous Catalysis

This compound, like many other linear, two-coordinate gold(I) complexes, primarily functions as a precatalyst in homogeneous catalysis. nih.gov These complexes are typically stable and require in-situ activation to generate the catalytically active species. The most common method of activation involves the abstraction of the chloride ligand by a silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluoroantimonate (AgSbF₆), to form a cationic gold(I) complex, [L-Au]⁺ (where L is the phosphine (B1218219) ligand). nih.govrsc.org This resulting coordinatively unsaturated species is highly electrophilic and serves as the active catalyst for a variety of organic transformations. nih.gov

The nature of the phosphine ligand is a critical determinant of the precatalyst's stability and the subsequent reactivity of the active catalyst. The dimethylphenylphosphine (B1211355) ligand in (Me₂PhP)AuCl possesses both alkyl and aryl substituents, which imparts a specific combination of steric and electronic properties that influence its catalytic behavior.

Elucidation of Active Species and Catalytic Cycles in Gold(I)-Mediated Reactions

Once activated, the cationic gold(I) species, [(Me₂PhP)Au]⁺, plays a central role in the catalytic cycle. A primary function of this active species is the electrophilic activation of carbon-carbon multiple bonds, such as those in alkynes and allenes. This activation renders the π-system susceptible to nucleophilic attack, initiating a cascade of bond-forming events.

For instance, in the cycloisomerization of enynes, the catalytic cycle is generally understood to involve the coordination of the gold(I) catalyst to the alkyne moiety. This coordination enhances the electrophilicity of the alkyne, facilitating an intramolecular attack by the tethered alkene. This step leads to the formation of a carbocationic intermediate, which is stabilized by the gold center. Subsequent rearrangement and protodeauration or other terminating steps regenerate the active gold catalyst and yield the cyclized product.

The specific pathway and the nature of the intermediates can be influenced by several factors, including the substrate, the counterion of the silver salt used for activation, and the solvent. In some cases, the reaction may proceed through gold-carbene or gold-vinylidene intermediates.

Influence of Ligand Modifications on Catalytic Performance and Selectivity

The modification of the phosphine ligand is a powerful strategy for tuning the performance and selectivity of gold(I) catalysts. The steric and electronic properties of the phosphine ligand directly impact the accessibility and electrophilicity of the gold center in the active catalyst.

Electronic Effects: The electron-donating ability of the phosphine ligand influences the Lewis acidity of the gold center. More electron-donating phosphines increase the electron density on the gold atom, which can modulate its interaction with the substrate. The dimethylphenylphosphine ligand is considered to be a moderately electron-donating phosphine.

Steric Effects: The steric bulk of the phosphine ligand can control the coordination environment around the gold center, influencing the regioselectivity and stereoselectivity of the reaction. While specific comparative data for this compound is limited in the reviewed literature, studies on a range of phosphine ligands have shown that bulky ligands can promote specific reaction pathways by sterically directing the approach of the substrate or by preventing catalyst deactivation pathways. researchgate.net

The interplay between these steric and electronic factors is crucial. For example, in certain cycloisomerization reactions, a delicate balance is required to achieve high yields and selectivities. While no specific data tables for this compound in such reactions were found, the general principles established for other phosphine gold catalysts are applicable. The choice of phosphine ligand, such as dimethylphenylphosphine, is a key parameter that can be varied to optimize a specific catalytic transformation.

Redox Chemistry of this compound Derivatives

Electrochemical Studies of Oxidation and Reduction Potentials

| Complex | E½ (V vs. SCE) | Peak-to-Peak Separation (mV) | Reversibility | Reference |

|---|---|---|---|---|

| bis[1,2-bis(diphenylphosphino)benzene]gold(I) PF₆ | 0.463 | 37 | Reversible | researchgate.net |

| bis[1,2-bis(diphenylphosphino)ethene]gold(I) PF₆ | 0.572 | 37 | Quasi-reversible | researchgate.net |

| bis[1,2-bis(diphenylphosphino)ethane]gold(I) PF₆ | 0.458 | 30 | Quasi-reversible | researchgate.net |

| bis[1,3-bis(diphenylphosphino)propane]gold(I) PF₆ | 0.752 | 35 | Quasi-reversible | researchgate.net |

This table presents electrochemical data for related bis(diphenylphosphine)gold(I) complexes, illustrating the range of redox potentials observed for Au(I) phosphine systems.

These studies demonstrate that the ligand framework significantly impacts the redox potential. It is anticipated that this compound would exhibit its own characteristic redox behavior, influenced by the specific electronic and steric profile of the dimethylphenylphosphine ligand.

Chemical Oxidation and Reduction Reactions in Gold(I) and Related Metal Systems

The oxidation of Au(I) to Au(III) can also be achieved through chemical methods. Strong oxidizing agents can induce a two-electron oxidation of the gold center. For example, the oxidation of dinuclear gold(I) phosphine dithiolate complexes with bromine (Br₂) has been shown to yield Au(III) species.

In some systems, the oxidation can be more complex, involving the ligand as well as the metal center. For instance, the oxidation of certain gold(I) phosphine thiolate complexes can lead to the formation of disulfides, indicating that the sulfur ligand is oxidized rather than, or in addition to, the gold center.

The reduction of Au(III) back to Au(I) is the reverse process and is a key step in catalytic cycles that involve a Au(I)/Au(III) redox couple. This reductive elimination step can be promoted by various factors, including the nature of the ligands and the reaction conditions.

While specific studies detailing the chemical oxidation and reduction of this compound were not found, the general principles derived from related systems suggest that it would be susceptible to oxidation by strong oxidants to form Au(III) species. The reactivity would be modulated by the dimethylphenylphosphine ligand, which plays a crucial role in stabilizing the different oxidation states of gold.

Fundamental Reactivity Studies

The reactivity of this compound is a key aspect of its chemistry, dictating its utility in synthesis and catalysis. This section explores its interactions with small molecules, the influence of the solvent environment on its behavior, and its reactions with nucleophilic and electrophilic species.

Investigation of Reaction with Small Molecules

The activation and transformation of small, abundant molecules are of significant interest in catalysis. While specific studies detailing the reaction of this compound with small molecules such as O₂, H₂, or CO₂ are not prevalent, the general reactivity of gold(I) phosphine complexes provides a framework for understanding its potential behavior.

Gold(I) phosphine complexes are known to be effective catalysts for a variety of organic transformations. For instance, related gold(I) complexes can activate alkynes and allenes towards nucleophilic attack. The reactivity of the gold center can be tuned by the electronic and steric properties of the phosphine ligand. The dimethylphenylphosphine ligand, being less bulky and more electron-donating than triphenylphosphine (B44618), would be expected to influence the catalytic activity of the gold center.

In the context of small molecule activation, gold complexes have been investigated for the oxidation of CO, although this typically involves gold nanoparticles or supported gold catalysts. The interaction of molecular gold complexes with CO can lead to the formation of carbonyl complexes, which are important intermediates in various catalytic cycles.

Solvent Effects on Reactivity and Solution Dynamics

The solvent plays a critical role in the reactivity and dynamics of organometallic complexes in solution. For this compound, the choice of solvent can influence its solubility, the stability of reactive intermediates, and the rates of chemical reactions.

While specific studies on the solvent effects on the solution dynamics of this compound are limited, general principles can be applied. In polar solvents, the ionic character of the Au-Cl bond may be more pronounced, potentially facilitating ligand exchange reactions. Non-polar solvents, on the other hand, might favor intramolecular interactions and different reaction pathways.

NMR spectroscopy is a powerful tool for studying solution dynamics. In related gold-phosphine complexes, changes in temperature and solvent can lead to observable changes in the NMR spectra, providing information on dynamic processes such as ligand exchange. For example, variable temperature NMR studies on dinuclear gold(I) phosphine thiolate complexes have revealed the energetics of conformational changes in solution. researchgate.net

The stability of gold-phosphine complexes in solution can also be solvent-dependent. For some gold-phosphine complexes, decomposition or rearrangement reactions have been observed in certain solvents over time. The nature of the solvent can also affect the photophysical properties of luminescent gold complexes, with solvent polarity influencing emission energies and lifetimes.

Reactivity Towards Nucleophiles and Electrophiles

The reactivity of this compound towards nucleophiles and electrophiles is central to its application in synthesis. The gold(I) center in this complex is electron-deficient and thus susceptible to attack by nucleophiles.

Reactivity with Nucleophiles:

Nucleophilic attack can occur at the gold center, leading to the displacement of the chloride or the phosphine ligand. The lability of the ligands is influenced by their respective bond strengths to the gold center. The Au-P bond in phosphine gold complexes is generally robust, but can be cleaved under certain conditions.

Common nucleophiles that react with gold(I) phosphine chlorides include other phosphines, thiols, and carbanions (e.g., from Grignard or organolithium reagents). For example, the reaction of (triphenylphosphine)gold chloride with methyllithium (B1224462) leads to the formation of a methylgold complex. researchgate.net A similar reaction would be expected for this compound.

Reactivity with Electrophiles:

The gold center in this compound is not typically considered to be nucleophilic. However, the phosphine ligand itself can exhibit nucleophilic character. More commonly, electrophilic attack occurs at a ligand that has been activated by the gold center in a catalytic cycle. In the context of gold-catalyzed reactions, the gold complex often acts as a Lewis acid to activate a substrate, which is then attacked by an external nucleophile.

The generation of a cationic gold(I) species, often by chloride abstraction with a silver salt, enhances the electrophilicity of the gold center, making it a more potent activator for π-systems like alkynes and allenes. The resulting gold-activated substrate is then highly susceptible to nucleophilic attack.

Biomedical and Biological Research Applications of Gold I Phosphine Compounds

Anti-parasitic Activity of Gold(I) Phosphine (B1218219) Derivatives

The search for new anti-parasitic agents is driven by the need to overcome resistance to existing drugs. Gold(I) phosphine compounds have shown considerable promise in this area, particularly against protozoan parasites.

Efficacy Against Trichomonas vaginalis and Related Parasites

Trichomonas vaginalis is the protozoan parasite responsible for trichomoniasis, the most prevalent non-viral sexually transmitted infection globally. nih.gov The current standard of care relies on 5-nitroimidazole drugs like metronidazole (B1676534), but resistance is a growing clinical concern. nih.gov In this context, gold(I) complexes have been investigated as alternative therapeutic agents.

Systematic structure-activity relationship studies have demonstrated that the diversification of gold(I) phosphine complexes can significantly enhance their potency against T. vaginalis. nih.gov Specifically, gold(I) halides with simple trialkyl phosphine ligands have shown marked improvements in efficacy. Research has shown that (Dimethylphenylphosphine)gold(I) chloride is effective against T. vaginalis. nih.gov Furthermore, these gold(I) complexes have demonstrated the ability to overcome metronidazole resistance, making them potential candidates for treating refractory infections. nih.gov The well-known anti-rheumatic drug, Auranofin, which also contains a gold(I) phosphine core, is active against T. vaginalis and other protozoa, but its use is associated with significant human toxicity. nih.govnih.gov This has spurred the development of new derivatives with more favorable activity profiles. nih.gov

The anti-parasitic activity of these compounds is not limited to T. vaginalis. Auranofin and its analogues have shown effectiveness against a wide range of parasites, including Plasmodium falciparum, Schistosoma mansoni, Leishmania species, and Toxoplasma gondii. nih.govresearchgate.netmdpi.com

Table 1: In Vitro Activity of (Dimethylphenylphosphine)gold(I) chloride and Auranofin against T. vaginalis and Human Cells

Data sourced from Miyamoto et al. (2021). pEC50 is the negative logarithm of the half-maximal effective concentration against T. vaginalis. pCC50 is the negative logarithm of the half-maximal cytotoxic concentration against human HeLa cells.

Evaluation of Selectivity Indices in Therapeutic Contexts

A crucial parameter in drug development is the selectivity index (SI), which provides a measure of a compound's preferential activity against a target pathogen over host cells. The SI is typically calculated as the ratio of the cytotoxic concentration in mammalian cells (CC50) to the effective concentration against the parasite (EC50). nih.govresearchgate.net A higher SI value indicates greater selectivity and a more promising therapeutic window.

For gold(I) phosphine derivatives, modifying the phosphine ligand has been shown to improve not only potency but also selectivity. nih.gov For instance, while Auranofin is potent, its selectivity index against T. vaginalis versus human HeLa cells is less than 1, indicating it is slightly more toxic to human cells than to the parasite. nih.gov In contrast, other gold(I) phosphine halides have demonstrated improved selectivity indices. One such compound, (Tri-n-ethylphosphine)gold(I) chloride, showed an average selectivity index of 8.6 across both metronidazole-sensitive and resistant T. vaginalis lines when compared to mammalian cells. nih.gov This highlights the potential for designing new gold(I) complexes with a better balance of efficacy and safety.

Enzyme Inhibition Studies by Gold(I) Phosphane Compounds

The mechanism of action for many gold-based therapeutic agents involves the inhibition of key enzymes. Gold(I) phosphane compounds have been identified as potent inhibitors of various enzymes, including Dihydrofolate Reductase.

Inhibition of Dihydrofolate Reductase (DHFR) from Escherichia coli

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential step in the synthesis of nucleotides and some amino acids. nih.govresearchgate.net As such, it is a well-established target for antimicrobial and anticancer drugs. researchgate.netnih.gov

A class of phosphane gold(I) compounds has been found to inhibit DHFR from E. coli in the micromolar range. nih.govnih.gov This is a noteworthy finding as the active site of E. coli DHFR lacks cysteine and seleno-cysteine residues, which are typically the most favorable targets for Au(I) moieties. nih.govrsc.org The inhibitory activity of these gold complexes is influenced by the number and nature of the phosphane ligands surrounding the gold center. nih.gov Studies have reported inhibition constants (Ki) for various gold(I) phosphane complexes, demonstrating their potential as DHFR inhibitors. nih.govnih.gov For example, Auranofin has an inhibition constant of 63 nM against E. coli DHFR. nih.gov

Table 2: Inhibition Constants (Ki) of Selected Gold(I) Phosphane Compounds against E. coli DHFR

Data sourced from Gambini et al. (2019).

Mechanistic Insights into DHFR Inhibition by Gold(I) Complexes

The interaction between gold(I) phosphane compounds and DHFR has been investigated to understand the basis of their inhibitory effects. Emission spectroscopy and spectrophotometric assays have been employed to study the binding properties. nih.gov The interaction of these gold compounds with DHFR leads to a quenching of the enzyme's intrinsic tryptophan fluorescence, indicating a direct binding event. nih.gov

Interestingly, the presence of the cofactor NADPH appears to modulate the interaction, leading to an increase in the affinity of the gold compounds for the enzyme. nih.gov Dissociation constants (Kd) calculated for the binding of gold complexes to DHFR were lower in the presence of saturating concentrations of NADPH compared to the apo-enzyme (enzyme without the cofactor). nih.gov This suggests a cooperative binding mechanism where the presence of NADPH facilitates the binding of the gold(I) inhibitor.

Thermodynamic analysis of the binding events has revealed an exothermic enthalpy change and a positive entropic contribution, providing further insight into the forces driving the interaction between the gold phosphane complexes and the protein. nih.gov The ability of these gold(I) compounds to inhibit DHFR, an enzyme without a canonical cysteine target in its active site, points towards alternative, non-covalent mechanisms of action that are crucial for their biological activity. rsc.org

Structure-Activity Relationship (SAR) Studies for DHFR Inhibitors

A study on a series of phosphane gold(I) complexes with azolate or chloride ligands revealed that the nature of both the phosphane and the anionic ligand influences their ability to inhibit E. coli DHFR. researchgate.net The inhibition constants (Ki) for these compounds ranged from the micromolar to the nanomolar scale, with auranofin, a well-known gold(I) phosphine drug, exhibiting a Ki of 63 nM. researchgate.net This suggests that the coordination sphere around the gold(I) center is a critical determinant of inhibitory potency.

Another study investigating polyphosphane gold(I) complexes as DHFR inhibitors highlighted the importance of the number of phosphane ligands. mdpi.com For instance, the complex (PPh₃)₂AuCl demonstrated strong inhibition of E. coli DHFR with a Ki value of 0.53 µM. mdpi.com This research also pointed to a cooperative effect with the cofactor NADPH, which enhances the affinity of the gold compounds for the enzyme. mdpi.com

The general SAR for DHFR inhibitors often points to the importance of a heterocyclic ring system that can mimic the natural substrate, dihydrofolate. mdpi.com For gold(I) phosphine complexes, the lipophilicity and steric bulk of the phosphine ligand, as well as the nature of the leaving group (in this case, chloride), are expected to play a significant role in both target engagement and cellular uptake. Aryl phosphine ligands, such as the dimethylphenylphosphine (B1211355) in our compound of interest, contribute to the electronic properties and steric environment of the gold center, which would in turn affect its interaction with the DHFR active site.

Table 1: Inhibition of E. coli Dihydrofolate Reductase by Various Gold(I) Phosphane Complexes

| Compound | Inhibition Constant (Ki) (µM) |

|---|---|

| (PPh₃)₂AuCl | 0.53 mdpi.com |

| Auranofin | 0.063 researchgate.net |

This table presents data for related gold(I) phosphane compounds to illustrate the potential for DHFR inhibition within this class of molecules.

Identification and Elucidation of Biological Targets and Mechanisms of Action in Cellular Systems

The anticancer effects of gold(I) phosphine compounds are believed to stem from their interactions with various cellular components, leading to the disruption of critical cellular processes.

The entry of gold(I) phosphine complexes into cells is a crucial first step for their biological activity. Studies on related compounds suggest that lipophilicity plays a key role in their cellular accumulation. For instance, a systematic study of chloro-gold(I) phosphine complexes with varying phosphine ligands (triethylphosphine vs. triphenylphosphine) showed that the more lipophilic phenyl derivative led to significantly increased gold uptake in both HT-29 and MCF-7 cancer cell lines. researchgate.net This correlates with its stronger antiproliferative effects. researchgate.net

Once inside the cell, the subcellular distribution of these complexes is of great interest. Research on a gold(I) phosphine complex containing a naphthalimide ligand demonstrated accumulation in the nuclei of tumor cells, suggesting that the ligand can act as a vector to transport the gold moiety to specific cellular compartments. acs.org Other studies have pointed towards mitochondria as a primary site of accumulation for certain lipophilic, cationic gold(I) phosphine complexes. researchgate.net The positive charge and lipophilicity of these compounds facilitate their uptake into the mitochondria, which have a highly negative membrane potential.

While specific data for "(Dimethylphenylphosphine)gold chloride" is not available, its moderate lipophilicity, conferred by the phenyl and methyl groups on the phosphine ligand, would likely allow for passive diffusion across the cell membrane. Its ultimate subcellular destination would depend on a combination of factors including its charge, lipophilicity, and affinity for various intracellular components.

The biological activity of gold(I) phosphine compounds is largely attributed to their interactions with cellular macromolecules, particularly proteins.

Interaction with Proteins: A primary and well-documented target of gold(I) phosphine complexes is the enzyme thioredoxin reductase (TrxR) . nih.govnih.govresearchgate.netrsc.org TrxR is a key component of the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells. nih.gov Gold(I) complexes, including those with phosphine ligands, are potent inhibitors of TrxR, often acting by covalently binding to the active site selenocysteine (B57510) residue. acs.org The inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and ultimately, cell death. nih.govresearchgate.net

Studies on various gold(I) phosphine complexes have consistently shown their ability to inhibit both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases. nih.govrsc.org For example, a series of 'auranofin-like' gold(I) complexes containing the triethylphosphine (B1216732) gold(I) moiety were found to be efficient inhibitors of TrxR. nih.gov The inhibition of this critical enzyme is considered a major mechanism of the anticancer activity of this class of compounds. nih.gov

Interaction with DNA: The interaction of gold(I) phosphine complexes with DNA is less pronounced compared to their affinity for proteins. While some gold(III) complexes have been shown to bind to DNA and alter its conformation, many gold(I) complexes, such as auranofin, show weak or no direct interaction. nih.gov However, some simpler phosphine-gold-halide complexes have been reported to interact with DNA under specific conditions. nih.gov For instance, Chloro(triphenylphosphine)gold(I) has been studied for its binding affinity towards calf thymus DNA. The ability of "this compound" to interact with DNA would likely be influenced by the lability of the chloride ligand and the steric and electronic properties of the phosphine ligand.

The cytotoxic effects of gold(I) phosphine compounds in cancer cells are often mediated through the induction of apoptosis , or programmed cell death.

Apoptotic Pathways: The inhibition of thioredoxin reductase and the subsequent increase in intracellular ROS by gold(I) phosphine complexes is a major trigger for apoptosis. nih.govresearchgate.net This oxidative stress can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. researchgate.net This involves the permeabilization of the mitochondrial membrane, release of cytochrome c, and activation of caspases, which are the executioner enzymes of apoptosis. nih.gov Studies on various gold(I) phosphine complexes have demonstrated the activation of caspase-3 and the cleavage of PARP (poly(ADP-ribose) polymerase), both hallmarks of apoptosis. rsc.org Novel gold(I) complexes have also been shown to induce apoptosis in leukemia cells via the ROS-induced mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Harakiri. nih.gov

Cell Cycle Perturbations: In addition to inducing apoptosis, gold(I) phosphine compounds can also interfere with the normal progression of the cell cycle. Studies on chloro(triphenylphosphine)gold(I) have shown that it can cause cell cycle arrest in cancer cells. Other gold compounds, such as auranofin, have been reported to induce an accumulation of cells in the G2 phase of the cell cycle. nih.gov The specific phase of cell cycle arrest can vary depending on the compound and the cell line being studied. For example, some gold(I) phosphine complexes have been observed to cause cell cycle arrest at the G0/G1 phase. researchgate.net The ability to halt cell cycle progression prevents cancer cells from proliferating and can make them more susceptible to apoptosis.

Table 2: Biological Effects of Representative Gold(I) Phosphine Complexes in Cancer Cells

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Chloro(triphenylphosphine)gold(I) | MCF-7 (Breast) | Cell cycle arrest, Apoptosis induction | |

| Auranofin | HE (Epithelial) | G2 phase cell cycle accumulation | nih.gov |

| [Au(d2pype)₂]Cl | Myeloma cells | TrxR inhibition, ROS induction, Apoptosis | nih.gov |

| Tris(4-methoxyphenyl)phosphine (B1294419) Gold(I) Chloride | PC-3 (Prostate), U87MG (Glioblastoma) | TrxR inhibition, ROS production, Apoptosis, Sub-G1 accumulation | rsc.org |

This table summarizes findings for related gold(I) phosphine compounds to provide a context for the potential biological activities of this compound.

Advanced Research Topics and Future Directions for Dimethylphenylphosphine Gold Chloride

Design and Synthesis of Novel (Dimethylphenylphosphine)gold chloride Analogues

One approach is the introduction of various substituents on the phenyl group of the dimethylphenylphosphine (B1211355) ligand. Attaching electron-donating or electron-withdrawing groups can modulate the electron density at the gold center, thereby influencing its catalytic activity and photophysical properties. For instance, incorporating o-biphenyl substituents has been shown to enhance the stability of related gold(I) π-complexes. acs.org Similarly, the synthesis of complexes with methoxy-substituted triarylphosphines, such as tris(4-methoxyphenyl)phosphine (B1294419) and tris(2,6-dimethoxyphenyl)phosphine, has produced gold(I) and gold(III) compounds with significant anticancer activities. nih.govrsc.org

Another avenue involves replacing the phenyl group with other aromatic or heteroaromatic systems, or modifying the alkyl groups (methyl groups) to bulkier or chiral substituents. nih.govnih.gov The synthesis of gold(I) complexes with ligands like (R,R)-(-)-2,3-bis(t-butylmethylphosphino) quinoxaline (B1680401) introduces chirality, which is crucial for applications in asymmetric catalysis and as chiral biological probes. nih.govnih.gov The general synthesis for such phosphine-gold(I) complexes often involves the reaction of a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I), with the desired phosphine (B1218219) ligand. nih.govmdpi.com

The table below illustrates potential modifications to the phosphine ligand and the anticipated impact on the resulting gold complex's properties.

| Modification Strategy | Example of Modified Ligand Fragment | Anticipated Effect on Complex | Potential Application |

| Phenyl Ring Substitution | 2,6-Dimethoxyphenyl | Increased steric bulk, modified electronic properties | Enhanced catalytic stability, anticancer agents nih.govrsc.org |

| Introduction of Polyaromatics | Naphthalimide-phosphine | Enhanced photoluminescence, π-stacking interactions | Luminescent sensors, materials science researchgate.netmdpi.com |

| Chiral Center Introduction | (R,R)-2,3-bis(t-butylmethylphosphino) quinoxaline | Enantioselective recognition/catalysis | Asymmetric catalysis, chiral therapeutics nih.govnih.gov |

| Backbone Functionalization | Ylide-substituted phosphines (YPhos) | Increased catalyst stability and activity | High-turnover catalysis nih.govrsc.org |

Exploration of Synergistic Effects in Heterobimetallic or Multifunctional Gold Complexes

A significant frontier in catalyst design is the creation of heterobimetallic complexes where a (Dimethylphenylphosphine)gold(I) moiety is combined with another distinct metal center. This approach aims to achieve synergistic or cooperative effects, where the combined system exhibits catalytic activity or properties superior to the individual components.

Research has demonstrated the successful synthesis of heterobimetallic Au(I)/Ru(II) complexes. nih.gov In these systems, a phosphine ligand acts as a bridge, coordinating to both the gold and ruthenium centers. The ruthenium component can function as a photosensitizer, absorbing visible light and initiating a photoredox cycle, while the gold center performs a subsequent catalytic transformation. Such dual photoredox gold catalysis has been applied to reactions like the P-arylation of aryldiazonium salts, where the bimetallic catalysts significantly outperform their monometallic counterparts. nih.gov

Another strategy involves using binuclear gold phosphine complexes as single-source precursors for catalysts. chemrxiv.org For example, complexes like [Au₂(μ₂-POP)₂]OTf₂ (where POP is tetraphenylphosphoxane) can be deposited on a support like alumina. Upon activation, these precursors decompose to form highly active and thermally stable gold nanoparticles for reactions like CO oxidation. The phosphine ligand's decomposition products can form a phosphorus-containing pocket that stabilizes the gold particles and modifies their electronic properties, highlighting a delicate balance between stabilization and blocking of active sites. chemrxiv.org

Future work will likely explore combinations of gold with other transition metals like palladium, rhodium, or iridium to unlock novel reactivity in tandem or cascade reactions.

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring in Catalysis and Biology

Understanding the precise mechanism of action for this compound in catalytic or biological systems requires sophisticated analytical techniques capable of monitoring the species present under real-time conditions. The development of advanced spectroscopic probes is crucial for this purpose.

Operando spectroscopy, which involves analyzing a catalyst under actual reaction conditions, is a powerful tool. Techniques such as in-situ X-ray Absorption Spectroscopy (XAS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are being used to track the oxidation state, coordination environment, and ligand dynamics of gold phosphine complexes during catalytic cycles, such as in CO oxidation. chemrxiv.org

In the context of biological applications, gold complexes functionalized with luminescent groups, such as naphthalimides, can act as spectroscopic probes. researchgate.netmdpi.com These complexes often exhibit room-temperature phosphorescence (RTP), an emission process enhanced by the heavy-atom effect of gold. mdpi.com Changes in the emission intensity or lifetime upon interaction with biological molecules or changes in the local environment can be used for sensing applications. For example, phosphane-gold(I)–naphthalimide complexes have been used to sense polycyclic aromatic hydrocarbons (PAHs) through changes in their emission spectra. mdpi.com

Furthermore, multinuclear NMR spectroscopy (³¹P, ¹³C, ¹H) and high-resolution mass spectrometry are indispensable for characterizing the initial complexes and identifying intermediates or decomposition products. nih.govnih.govmdpi.com Future efforts will focus on adapting these techniques for in-situ monitoring in complex biological media.

Rational Design Principles for Targeted Gold(I) Catalysts and Therapeutics

Moving beyond trial-and-error, the future of developing analogues of this compound lies in establishing clear, rational design principles. This involves creating robust structure-activity relationships to guide the synthesis of complexes with specific, predetermined functions.

For catalysis, a key principle is the modulation of the ligand's steric and electronic properties. Systematic studies on ylide-substituted phosphines (YPhos) have shown that increasing the steric bulk on the ligand's backbone, rather than directly at the metal center, can dramatically boost catalyst stability and performance, allowing for reactions at parts-per-million (ppm) catalyst loadings. nih.govrsc.org This steric protection prevents catalyst decomposition pathways. These principles can be applied to design highly active and robust catalysts for challenging transformations like enyne cyclizations and hydroaminations. nih.govrsc.org

For therapeutic applications, the design principles focus on achieving selective toxicity towards cancer cells while sparing healthy cells. mdpi.com This involves tuning the lipophilicity of the complex to control its cellular uptake and distribution. mdpi.com Additionally, designing complexes that specifically target key cellular components, such as the enzyme thioredoxin reductase (TrxR), is a major goal. nih.govnih.gov The cationic gold(I) complex [Au{P(C₆H₃-2,6-{OMe}₂)₃}₂]PF₆, for example, shows significantly higher toxicity than cisplatin (B142131) against certain cancer cell lines, an effect attributed to its strong inhibition of TrxR. nih.govrsc.org

Integration of Experimental and Computational Approaches for Predictive Chemistry

The synergy between experimental synthesis and computational modeling is a cornerstone of modern chemical research and represents a significant future direction. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become invaluable tools for understanding and predicting the properties of gold phosphine complexes. nih.govrsc.orgrsc.org

Computational methods can provide deep insights into:

Electronic Structure: Calculating molecular orbitals to understand bonding and charge transfer transitions (e.g., metal-to-ligand charge transfer, MLCT) that govern photophysical properties. nih.gov

Reaction Mechanisms: Mapping potential energy surfaces to elucidate catalytic pathways and identify transition states, helping to explain observed reactivity and selectivity.

Spectroscopic Properties: Simulating NMR and UV-Vis spectra to aid in the characterization of newly synthesized complexes. nih.govnih.gov

Non-covalent Interactions: Probing weak interactions, such as aurophilic (Au···Au) and π-stacking interactions, which are crucial for the aggregation behavior and luminescence of these complexes in solution and the solid state. rsc.orgrsc.orgmdpi.com

By validating computational models against experimental data, researchers can develop predictive frameworks. This allows for the in-silico screening of potential ligand modifications before undertaking complex and resource-intensive synthetic work, accelerating the discovery of new catalysts and materials. rsc.org

Applications in Materials Science and Nanotechnology

The unique properties of this compound and its analogues make them highly promising for advanced applications in materials science and nanotechnology.

One of the most explored areas is their use in luminescent materials. Gold(I) complexes featuring phosphine ligands functionalized with chromophores (e.g., triphenylene, carbazole) can exhibit tunable luminescence, including phosphorescence and aggregation-induced emission (AIE). rsc.orgrsc.org These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The ability to tune the emission color and efficiency by modifying the phosphine ligand provides a clear path for creating bespoke materials. rsc.orgrsc.org

In nanotechnology, gold phosphine complexes serve as excellent molecular precursors for the synthesis of gold nanoparticles (AuNPs). chemrxiv.org Thermal decomposition or chemical reduction of the complex can produce AuNPs with controlled size and surface properties. The phosphine ligand or its derivatives can remain on the nanoparticle surface, providing stability and influencing its catalytic activity. These AuNPs are being investigated for a wide range of applications, including catalysis (e.g., CO oxidation), electronics, and nanomedicine. chemrxiv.org The use of binuclear gold complexes as single-source precursors offers a sophisticated route to catalysts with enhanced thermal stability and activity. chemrxiv.org

Q & A

Q. What are the optimal synthetic conditions for (dimethylphenylphosphine)gold chloride, and how can common pitfalls be mitigated?

The synthesis typically involves reacting gold(I) chloride precursors with dimethylphenylphosphine under inert atmospheres (e.g., nitrogen or argon) to prevent ligand oxidation. A key challenge is avoiding the formation of polymeric byproducts, which can occur due to incomplete ligand coordination. Improved yields (>90%) are achieved by using stoichiometric ligand excess (1.2–1.5 equivalents) and low-temperature reaction conditions (−20°C to 0°C) to stabilize the monomeric complex . Solvent choice (e.g., dichloromethane or tetrahydrofuran) also influences crystallinity and purity.

Q. Which spectroscopic and structural characterization methods are most reliable for this compound?

- NMR Spectroscopy : <sup>31</sup>P NMR is critical for confirming ligand coordination, with shifts typically between 15–25 ppm for gold-bound phosphines. <sup>1</sup>H and <sup>13</sup>C NMR resolve ligand integrity .

- X-ray Crystallography : Provides definitive structural evidence, such as linear Au–P–Cl geometry and bond lengths (e.g., Au–P ≈ 2.25 Å, Au–Cl ≈ 2.30 Å) .

- Elemental Analysis : Validates stoichiometry, with deviations >2% indicating impurities .

Q. What are the primary catalytic applications of this compound in organic synthesis?

This compound is widely used in gold-catalyzed cross-coupling reactions , particularly for forming C–C bonds in aromatic systems. It also serves as a precursor for generating gold nanoparticles (AuNPs), where the dimethylphenylphosphine ligand modulates nanoparticle size (e.g., 2–5 nm) and catalytic activity in hydrogenation or oxidation reactions .

Advanced Research Questions

Q. How does the steric bulk of the dimethylphenylphosphine ligand affect reactivity compared to triphenylphosphine analogs?

The smaller steric profile of dimethylphenylphosphine (compared to triphenylphosphine) enhances substrate accessibility in catalytic cycles. For example, in AuNP synthesis, this ligand yields smaller nanoparticles (2–3 nm) with higher surface area, improving catalytic turnover in CO oxidation by 30–40% compared to bulkier ligands . Steric effects also influence regioselectivity in cyclization reactions, favoring endo products due to reduced steric clash .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

Discrepancies often arise from variations in substrate electronic effects or ligand dissociation kinetics . For instance, electron-deficient aryl halides may exhibit slower oxidative addition rates, requiring higher catalyst loadings (5–10 mol%). Kinetic studies (e.g., UV-Vis monitoring of Au–Cl bond cleavage) and computational DFT analysis can identify rate-limiting steps . Additionally, competing ligand decomposition pathways (e.g., phosphine oxidation) must be controlled via rigorous oxygen-free conditions .

Q. What ligand modification strategies enhance the stability or catalytic activity of this complex?

- Electron-Withdrawing Substituents : Introducing groups like –CF3 on the phosphine ligand increases Au(I) electrophilicity, accelerating oxidative addition steps in cross-coupling .

- Heterobimetallic Systems : Combining with copper or silver co-catalysts (e.g., AgOTf) stabilizes reactive intermediates, as seen in alkyne hydroamination (TONs > 500) .

- Immobilization on Supports : Grafting onto mesoporous silica or polymers reduces aggregation, improving recyclability in hydrogenation reactions (5 cycles with <10% activity loss) .

Methodological Notes

- Safety : Handle under inert gas due to air sensitivity. Use gloveboxes or Schlenk lines for synthesis .

- Data Interpretation : Correlate NMR shifts with crystallographic data to distinguish monomeric vs. polymeric species .

- Catalytic Optimization : Screen solvents (polar vs. nonpolar) and additives (e.g., NaBARF) to stabilize active species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.